N-[4-(3-methylmorpholin-4-yl)phenyl]-2-(triazol-1-yl)benzamide
Description
N-[4-(3-methylmorpholin-4-yl)phenyl]-2-(triazol-1-yl)benzamide is a complex organic compound that features a morpholine ring, a triazole ring, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[4-(3-methylmorpholin-4-yl)phenyl]-2-(triazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-15-14-27-13-12-24(15)17-8-6-16(7-9-17)22-20(26)18-4-2-3-5-19(18)25-11-10-21-23-25/h2-11,15H,12-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZUQPYZEXYWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methylmorpholin-4-yl)phenyl]-2-(triazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction involving an azide and an alkyne under copper-catalyzed conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction where a suitable leaving group on the phenyl ring is replaced by the morpholine group.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling of the amine and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methylmorpholin-4-yl)phenyl]-2-(triazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the triazole or morpholine rings.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(3-methylmorpholin-4-yl)phenyl]-2-(triazol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infections.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(3-methylmorpholin-4-yl)phenyl]-2-(triazol-1-yl)benzamide involves its interaction with specific molecular targets in biological systems. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the benzamide group can interact with proteins and other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with enhanced activity and a similar structural motif.
Imatinib: A tyrosine kinase inhibitor with a benzamide group, used in cancer treatment.
Uniqueness
N-[4-(3-methylmorpholin-4-yl)phenyl]-2-(triazol-1-yl)benzamide is unique due to its combination of a morpholine ring, a triazole ring, and a benzamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
